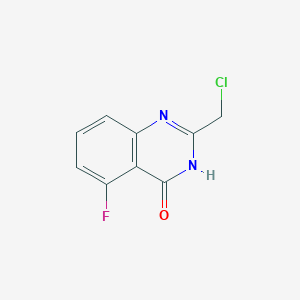

2-(Chloromethyl)-5-fluoroquinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C9H6ClFN2O |

|---|---|

Molecular Weight |

212.61 g/mol |

IUPAC Name |

2-(chloromethyl)-5-fluoro-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H6ClFN2O/c10-4-7-12-6-3-1-2-5(11)8(6)9(14)13-7/h1-3H,4H2,(H,12,13,14) |

InChI Key |

LGBJRAIQFJBTSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC(=N2)CCl |

Origin of Product |

United States |

Preparation Methods

Procedure Summary:

- Sodium metal is dissolved in anhydrous methanol.

- Chloroacetonitrile is added dropwise, stirring for about 40 minutes at ambient temperature.

- A solution of o-aminobenzoic acid (or substituted anthranilic acid) is added.

- The mixture is stirred for 2 hours under nitrogen.

- Excess methanol is removed under vacuum.

- The residue is treated with aqueous sodium hydroxide and refluxed for 1 hour.

- After cooling, the mixture is neutralized with dilute hydrochloric acid.

- The precipitate is filtered and washed to yield the 2-chloromethylquinazolinone derivative.

This method yields the target compound as a solid with good purity and yield (around 60% for the hydroxymethyl derivative) and can be adapted for various substituted anthranilic acids, including 5-fluoro derivatives.

Alternative Route via Chloroacetyl Chloride and Anthranilic Acid

Another efficient synthetic route involves the reaction of anthranilic acid with chloroacetyl chloride in the presence of an organic base such as diisopropylethylamine (DIPEA) in dichloromethane at room temperature.

Key Steps:

- Anthranilic acid is stirred with DIPEA and chloroacetyl chloride in DCM for 2 hours.

- The reaction mixture is extracted and purified to obtain the intermediate 2-chloromethylquinazolinone.

- This intermediate can be further functionalized by reaction with substituted anilines or other nucleophiles to yield various derivatives.

This method is economical, offers good yields (up to 92%), and is suitable for synthesizing 2-(chloromethyl)quinazolinones with different substitutions, including fluorine at the 5-position.

Synthesis from Methyl 2-Aminobenzoate Derivatives

A related approach uses methyl 2-aminobenzoate derivatives as starting materials, which are reacted with chloroacetonitrile in acidic media (4 M HCl in dioxane) at elevated temperatures (~100 °C).

Highlights:

- The reaction produces intermediate 2-(chloromethyl)quinazolinones in moderate yields.

- Subsequent treatment with nucleophiles such as sodium hydroxide and other heterocyclic thiols leads to the final quinazolin-4(3H)-one derivatives.

- This method allows incorporation of various substituents, including fluorine at the 5-position, by choosing appropriate starting materials.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| One-step from o-anthranilic acid | o-Anthranilic acid | Chloroacetonitrile, Na/MeOH, NaOH reflux | ~60 | Mild, simple, one-pot | Suitable for various substitutions |

| Chloroacetyl chloride route | Anthranilic acid | Chloroacetyl chloride, DIPEA, DCM, RT | 89-92 | Economical, high yield | Good for scale-up |

| Methyl 2-aminobenzoate route | Methyl 2-aminobenzoate | Chloroacetonitrile, 4 M HCl/dioxane, 100 °C | Moderate | Allows diverse substitutions | Requires acidic, high-temp conditions |

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the quinazolinone core, enhancing their biological and chemical properties.

Scientific Research Applications

2-(Chloromethyl)-5-fluoroquinazolin-4(3H)-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the parent compound.

Comparison with Similar Compounds

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (Compound 155)

- Structural Differences : Features a methyl group at position 5 and an o-tolyl substituent at position 3, compared to the fluorine at position 5 in the target compound.

- Synthesis : Microwave-assisted cyclization using PCl₃ achieves >95% yield, highlighting the efficiency of microwave irradiation (350 W, 50°C, 3 minutes) compared to conventional methods .

- Applications: Used as a precursor for coupling with adenine to generate purine-quinazolinone hybrids, demonstrating its utility in drug discovery .

2-(Chloromethyl)-3-(3-fluorophenyl)-6-nitroquinazolin-4(3H)-one

- Structural Differences : Contains a 3-fluorophenyl group at position 3 and a nitro group at position 5.

- Synthesis : Prepared via condensation of 2-(2-chloroacetamido)-5-nitrobenzoic acid and 3-fluoroaniline, yielding 66%—lower than microwave methods, likely due to steric hindrance from the nitro group .

- Properties : The nitro group increases molecular weight (318.7 g/mol) and may reduce solubility compared to the fluorine-substituted analog .

(S)-2-(1-Aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

- Structural Differences: Replaces the chloromethyl group with a chiral (S)-1-aminopropyl chain at position 2.

- The phenyl group at position 3 may influence π-π stacking interactions in biological targets .

3-Amino-2-ethylquinazolin-4(3H)-one

- Structural Differences: Substitutes the chloromethyl group with an ethyl chain and introduces an amino group at position 3.

- Applications: Used in synthesizing bicyclic derivatives for glycosidase inhibition studies, illustrating the impact of amino and alkyl groups on enzyme interaction .

Comparison with Heterocyclic Analogs Beyond Quinazolinones

Triazolopyrimidinones (e.g., S1-TP)

- Core Structure: Triazolopyrimidinone instead of quinazolinone.

- Functional Groups : Shares a chloromethyl group but positions it on a triazole ring fused to pyrimidine.

- Applications: Demonstrated electrochemical activity and DNA interaction, suggesting divergent biological targets compared to quinazolinones .

Thiazole Derivatives (e.g., (5Z)-2-(4-Chlorophenyl)amino-5-(2-fluorobenzylidene)thiazol-4-one)

- Core Structure: Thiazolidinone with fluorobenzylidene and chlorophenyl substituents.

Data Tables

Table 2. Physicochemical Properties

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., fluorine, nitro) enhance stability but may reduce solubility. Bulky groups (e.g., o-tolyl) require advanced synthesis techniques like microwave irradiation for high yields .

Synthetic Efficiency : Microwave methods outperform conventional approaches, achieving near-quantitative yields in cyclization reactions .

Biological Relevance: The chloromethyl group’s reactivity enables diverse derivatization, positioning quinazolinones as versatile scaffolds in drug discovery .

Biological Activity

2-(Chloromethyl)-5-fluoroquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This compound features a chloromethyl group and a fluorine atom, which contribute to its chemical reactivity and biological interactions. Research indicates that derivatives of quinazolinones exhibit significant potential as therapeutic agents against various diseases, including cancer.

The synthesis of this compound typically involves several chemical transformations, including nucleophilic substitution reactions where the chloromethyl group can be replaced by various nucleophiles. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound and its derivatives. The compound has shown promising activity as an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms in cancer cells.

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 (liver cancer) | 12.4-20 | PARP inhibition; induces apoptosis |

| Compound 9 | MDA-MB-468 (breast cancer) | 25-30 | Induces cell shrinkage and morphological changes |

| Compound 10 | HCT-116 (colorectal cancer) | 15-25 | Inhibits cell proliferation |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. For instance, in HepG2 cells, the compound exhibited an IC50 value ranging from 12.4 to 20 µM, demonstrating potent anticancer activity compared to gefitinib, a known anticancer agent with an IC50 of approximately 160 µM .

The mechanism by which this compound exerts its effects involves several pathways:

- Inhibition of Kinases : The compound shows selective inhibition against specific kinases involved in cancer signaling pathways.

- Induction of Apoptosis : Morphological studies reveal that treatment with this compound leads to typical apoptotic features such as cell shrinkage and rounding.

- Cell Cycle Arrest : Research suggests that the compound may induce cell cycle arrest at specific phases, further contributing to its anticancer efficacy.

Case Studies

In a study examining the effects on various cancer cell lines, compounds derived from quinazolinones were tested for cytotoxicity using the MTT assay. The results indicated that this compound significantly reduced cell viability in multiple cancer types.

Figure 1: Morphological Changes in HepG2 Cells

- Control group (DMSO)

- Treated with varying concentrations of compound over 24 hours.

Morphological changes (Hypothetical image link for illustrative purposes)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-fluoroquinazolin-4(3H)-one, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with chloromethylating agents. For example, substituting 5-fluoroanthranilic acid with chloroacetyl chloride under reflux in anhydrous dimethylformamide (DMF) can yield the quinazolinone core. Key factors include temperature control (80–100°C), stoichiometric excess of chloromethylating agents, and inert atmosphere to prevent hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the chloromethyl (-CHCl) and fluoro substituents. Chemical shifts for the quinazolinone carbonyl (C=O) appear at ~165–170 ppm in C NMR.

- IR : Stretching vibrations for C=O (1680–1700 cm) and C-F (1100–1200 cm) are critical.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., [M+H] for CHClFNO: calc. 229.0145, observed 229.0148) .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) tested to EN 374 standards. Store in amber glass vials at 2–8°C under nitrogen to prevent degradation. Conduct regular leak-tightness checks for containers. Barrier creams and fume hoods are recommended during synthesis .

Advanced Research Questions

Q. How can molecular docking studies be optimized to evaluate interactions with EGFR?

- Methodological Answer :

- Software : Use Molecular Operating Environment (MOE) or AutoDock Vina with the EGFR kinase domain (PDB: 1M17). Prepare the ligand by minimizing energy (MMFF94 force field) and protonating at physiological pH.

- Parameters : Grid box dimensions (20×20×20 Å) centered on the ATP-binding site. Run 50 genetic algorithm iterations, with a clustering tolerance of 2.0 Å. Prioritize compounds with binding energies < -8.0 kcal/mol, as seen in similar quinazolinones .

Q. How should researchers address discrepancies in cytotoxicity data (e.g., IC variations) across cancer cell lines?

- Methodological Answer :

- Experimental Design : Normalize data using Z-factor to account for plate-to-plate variability. Include positive controls (e.g., cisplatin) in each assay.

- Cell Line Variability : Test across multiple lines (e.g., A549, MCF-7) to identify tissue-specific efficacy. For example, quinazolinone derivatives show lower IC in A549 (12 μM) vs. SW1116 (8 μM) due to EGFR expression levels .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p<0.05).

Q. What in silico strategies predict ADMET properties for this compound?

- Methodological Answer :

- Tools : SwissADME or PreADMET for logP (target: 2.5–3.5), aqueous solubility (LogS > -4), and BBB permeability (CNS < -2).

- Metabolic Stability : Use Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) via liver microsomes. Predicted hepatic extraction ratio (EH) < 0.3 suggests low first-pass metabolism .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.